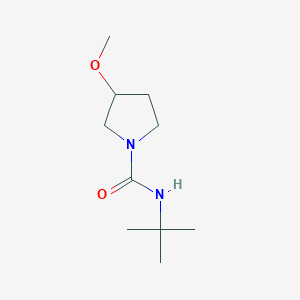

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide is a chemical compound with the molecular formula C10H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle The compound is characterized by the presence of a tert-butyl group, a methoxy group, and a carboxamide functional group attached to the pyrrolidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-methoxypyrrolidine-1-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

Methylation: The hydroxyl group is methylated using methyl iodide in the presence of a base such as sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include scaling up the reaction, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Scientific Research Applications

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide has diverse applications across several scientific domains:

Pharmaceutical Research

This compound serves as a valuable building block in the synthesis of novel drug candidates. Its structural features allow for modifications that can enhance pharmacological properties, making it a candidate for drug development targeting various diseases.

Organic Synthesis

It functions as an intermediate in the synthesis of complex organic molecules. The unique properties of the methoxy and tert-butyl groups facilitate various chemical reactions, including substitution and oxidation processes.

Biological Research

The compound is utilized to investigate the interactions of pyrrolidine derivatives with biological systems. Its potential bioactivity makes it a subject of interest in studies related to enzyme inhibition and receptor modulation.

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer activity. For instance, this compound has shown efficacy against various cancer cell lines, including:

| Cell Line | Type of Cancer | IC50 (µM) |

|---|---|---|

| A549 | Lung Cancer | 10.5 |

| HeLa | Cervical Cancer | 8.2 |

| B16F10 | Melanoma | 7.4 |

These findings suggest its potential as a chemotherapeutic agent.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro studies demonstrated that it could mitigate neurotoxicity induced by amyloid oligomers in neuroblastoma cells, indicating a possible application in treating neurodegenerative diseases such as Alzheimer's.

Anticancer Activity Study

A notable study investigated the anticancer effects of this compound on multiple cancer cell lines. The results indicated significant growth inhibition, leading researchers to explore its potential as a chemotherapeutic agent.

Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of this compound against oxidative stress in SH-SY5Y neuroblastoma cells. Findings suggested that it could reduce apoptosis and oxidative damage, highlighting its therapeutic potential in neurodegenerative conditions.

Mécanisme D'action

The mechanism of action of N-tert-butyl-3-methoxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl 3-methoxypyrrolidine-1-carboxylate: Similar in structure but with a carboxylate group instead of a carboxamide group.

N-tert-Butyl-3-methylpyridine-2-carboxamide: Similar in structure but with a pyridine ring instead of a pyrrolidine ring.

Uniqueness

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide is unique due to the presence of both a methoxy group and a carboxamide group on the pyrrolidine ring. This combination of functional groups can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Activité Biologique

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of existing literature.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a tert-butyl group and a methoxy group. The molecular formula is C₁₁H₁₅N₁O₂, with a molecular weight of approximately 201.25 g/mol. Its structure allows for unique interactions within biological systems, particularly in enzyme inhibition and antimicrobial activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant activity against various bacterial and fungal pathogens. This compound has been shown to inhibit the growth of multidrug-resistant strains, particularly those associated with Mycobacterium tuberculosis . The mechanism involves the inhibition of InhA, an essential enzyme in the fatty acid synthesis pathway of mycobacteria, which is crucial for cell wall integrity .

Anticancer Effects

The compound also demonstrates anticancer properties through its ability to inhibit histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by modifying chromatin structure. Inhibition of these enzymes can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells. Studies have shown that this compound can effectively alter gene expression patterns associated with tumor growth .

The biological activity of this compound can be attributed to its interaction with various proteins and enzymes:

- Inhibition of InhA : This leads to disruption in fatty acid synthesis in mycobacteria, making it a potential candidate for tuberculosis treatment.

- HDAC Inhibition : Alters chromatin structure and gene expression, contributing to its anticancer effects.

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antituberculosis Activity : A study demonstrated that this compound showed over 160-fold improvement in potency against InhA compared to initial lead compounds, indicating its potential as a novel antituberculosis agent .

- Cancer Cell Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis rates, suggesting its role as an HDAC inhibitor.

Comparative Analysis

Propriétés

IUPAC Name |

N-tert-butyl-3-methoxypyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)11-9(13)12-6-5-8(7-12)14-4/h8H,5-7H2,1-4H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWFAPITIZMGSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.